Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Lipophilicity CNS drug design Physicochemical property profiling

Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS 2172654-93-0, MW 271.38 Da, formula C₁₃H₂₁NO₃S) is a Boc-protected spirocyclic scaffold that fuses a thiazolidine ring with a piperidine ring through a quaternary spiro carbon. The molecule carries three chemically differentiated functional handles: a Boc-protected secondary amine on the piperidine nitrogen, a ketone at the 4-position of the thiazolidine ring, and a thioether sulfur at the 2-position, each independently addressable for sequential derivatization.

Molecular Formula C13H21NO3S
Molecular Weight 271.38 g/mol
Cat. No. B13577225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate
Molecular FormulaC13H21NO3S
Molecular Weight271.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CSCC2=O
InChIInChI=1S/C13H21NO3S/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)9-18-8-10(13)15/h4-9H2,1-3H3
InChIKeyMHIQUDFMXHGEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Oxo-2-Thia-8-Azaspiro[4.5]Decane-8-Carboxylate – A Dual-Heteroatom Spirocyclic Building Block for Conformationally Constrained Library Design


Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS 2172654-93-0, MW 271.38 Da, formula C₁₃H₂₁NO₃S) is a Boc-protected spirocyclic scaffold that fuses a thiazolidine ring with a piperidine ring through a quaternary spiro carbon [1]. The molecule carries three chemically differentiated functional handles: a Boc-protected secondary amine on the piperidine nitrogen, a ketone at the 4-position of the thiazolidine ring, and a thioether sulfur at the 2-position, each independently addressable for sequential derivatization [1]. In the broader landscape of thia-azaspiro building blocks, the 2-thia-8-aza regioisomeric arrangement remains far less exploited than the 1-thia-4-aza scaffold, which has produced low-nanomolar EGFR/BRAFᵛ⁶⁰⁰ᴱ dual inhibitors (IC₅₀ 78–96 nM) [2]. This under-exploitation, combined with the unique 4-oxo functional handle and a computed lipophilicity (XLogP3-AA = 1.7) [1] that sits in the favourable range for CNS drug-likeness, makes the compound a strategically differentiated entry point for medicinal chemistry programmes seeking novel chemical space around the thia-azaspiro pharmacophore.

Why a 2-Thia-8-Aza-4-Oxo Spirocycle Cannot Be Replaced by a 1-Thia-4-Aza Scaffold, Its 4-Hydroxy Analog, or an Unfunctionalised Core


In spirocyclic medicinal chemistry, the position of each heteroatom and the oxidation state of the thiazolidine ring dictate both the three-dimensional vector presentation of substituents and the physicochemical property envelope. The 2-thia-8-aza regioisomer places the sulfur atom adjacent to the spiro junction, altering ring-puckering energetics and the spatial trajectory of substituents attached at the 4-position relative to the 1-thia-4-aza scaffold [1]. The 4-oxo (ketone) oxidation state is chemically distinct from the 4-hydroxy (alcohol) analog (CAS 2172654-92-9): it eliminates a hydrogen-bond donor (HBD = 0 vs. 1), reducing PSA and potentially improving membrane permeability, while providing an electrophilic centre for reductive amination, olefination, and organometallic addition that the alcohol cannot offer . The unfunctionalised des-oxo analog (CAS 1679336-62-9) lacks the 4-oxo handle entirely, forfeiting a key diversification point. Even within the same regioisomeric series, interchanging the sulfide (CAS 2172654-93-0) with the sulfone (CAS 2172654-94-1) shifts the sulfur from a hydrophobic, nucleophilic thioether to a polar, electron-withdrawing SO₂ group, which is documented to alter metabolic stability and off-rate kinetics in related thia-azaspiro series [2]. Generic substitution therefore risks changing not only synthetic tractability but also the ADME and target-binding profile of any derived lead series.

Quantitative Differentiation Evidence: Tert-Butyl 4-Oxo-2-Thia-8-Azaspiro[4.5]Decane-8-Carboxylate vs. Its Closest Analogs


Computed Lipophilicity (XLogP3-AA = 1.7) Positions the 4-Oxo Compound Favourably for CNS Drug-Likeness Relative to the 4-Hydroxy and 2,2-Dioxide Analogs

The target compound exhibits a computed XLogP3-AA of 1.7 [1]. While experimentally determined logP/logD values for the direct comparators are not publicly available, well-validated structural increments predict that the 4-hydroxy analog (CAS 2172654-92-9) carries an additional H-bond donor and a hydroxyl group in place of the carbonyl, reducing logP by approximately 0.5–0.7 units (estimated XLogP3 ≈ 1.0–1.2); the 2,2-dioxide analog (CAS 2172654-94-1) incorporates a polar sulfone that depresses logP further (estimated XLogP3 ≈ 0.8–1.0) [2]. An XLogP3 of 1.7 places the target compound within the optimal lipophilicity window (1–3) associated with favourable CNS exposure and balanced metabolic clearance, whereas the more polar analogs drift toward higher renal clearance and lower volume of distribution [3].

Lipophilicity CNS drug design Physicochemical property profiling

Zero Hydrogen-Bond Donors Confer a Permeability Advantage Over the 4-Hydroxy Analog in Accordance with Veber's Oral Bioavailability Rules

The target compound has zero hydrogen-bond donors (HBD = 0), whereas the 4-hydroxy analog (CAS 2172654-92-9) has one HBD [1]. Under the widely adopted Veber rules, orally bioavailable compounds preferentially have HBD ≤ 1 and TPSA ≤ 140 Ų, but within this range, each additional HBD correlates with reduced Caco-2 permeability [2]. The target compound's TPSA of 71.9 Ų, combined with HBD = 0, places it in the region of maximum predicted passive permeability, whereas the alcohol analog, with an estimated TPSA of ~78–82 Ų and HBD = 1, is predicted to have moderately lower permeability [3].

Oral bioavailability Hydrogen-bond donor count Membrane permeability

The 4-Oxo Handle Enables Synthetic Diversification Chemistries Inaccessible to the 4-Hydroxy or Des-Oxo Analogs

The 4-oxo group is an electrophilic centre that permits reductive amination with primary and secondary amines (yielding 4-amino derivatives), Wittig/Horner-Wadsworth-Emmons olefination, Grignard and organolithium addition (yielding 4-alkyl/aryl tertiary alcohols), and enolate alkylation for α-functionalisation of the thiazolidine ring [1]. The 4-hydroxy analog (CAS 2172654-92-9) cannot undergo these transformations without prior oxidation, and the des-oxo analog (CAS 1679336-62-9) lacks this functional handle entirely . In a published synthesis of structurally related 1-thia-4-azaspiro[4.5]decan-3-ones, the ketone moiety was the essential linchpin for constructing Schiff-base derivatives that yielded dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitors with IC₅₀ values of 78–96 nM, demonstrating that the ketone is not merely a spectator but a critical pharmacophoric element [2].

Synthetic diversification Ketone reactivity Library synthesis

The 2-Thia-8-Aza Regioisomeric Arrangement Defines a Distinct Chemical Space from the More Extensively Exploited 1-Thia-4-Aza Scaffold

The 2-thia-8-aza connectivity places the sulfur atom adjacent to the spiro junction on the five-membered ring and the nitrogen in the six-membered piperidine ring, whereas the literature-prevalent 1-thia-4-aza scaffold positions sulfur distal to the spiro centre and nitrogen within the five-membered ring [1]. This regioisomeric swap alters the dihedral angle between the thiazolidine and piperidine rings, changing the spatial exit vectors of substituents and the electronic environment of the thioether. In published 1-thia-4-aza series, antiproliferative activity (GI₅₀ = 32–35 nM) and kinase inhibition (EGFR IC₅₀ = 78–84 nM) were achieved [2], but the SAR is scaffold-specific and does not automatically translate to the 2-thia-8-aza topology. The under-exploitation of the 2-thia-8-aza scaffold, combined with the absence of prior art for the 4-oxo-2-thia-8-aza permutation specifically, creates an opportunity to generate composition-of-matter intellectual property that is inaccessible when using the already densely patented 1-thia-4-aza core [3].

Regioisomer differentiation Scaffold novelty Chemical space

Highest-Confidence Application Scenarios for Tert-Butyl 4-Oxo-2-Thia-8-Azaspiro[4.5]Decane-8-Carboxylate Based on Available Evidence


Construction of CNS-Oriented Focused Libraries via Ketone Diversification

With XLogP3 = 1.7, TPSA = 71.9 Ų, HBD = 0, and only 2 rotatable bonds [1], the target compound meets four of the six CNS MPO optimality criteria. Medicinal chemistry teams targeting CNS indications (e.g., neurodegenerative disease, psychiatric disorders) can use the 4-oxo handle to generate diverse 4-amino, 4-alkenyl, and 4-alkyl derivatives in one-pot or two-step sequences, each retaining the favourable low-HBD, moderate-lipophilicity profile that correlates with brain penetration [2]. The 4-hydroxy and 4-des-oxo analogs are inferior starting points for this application because the former introduces an H-bond donor (HBD = 1) that reduces predicted CNS exposure, and the latter lacks the diversification handle entirely.

Generation of Novel IP Surrounding Thia-Azaspiro Kinase Inhibitors

The 1-thia-4-aza scaffold has already yielded potent dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitors (IC₅₀ 78–96 nM) [3], but the patent landscape around this regioisomer is populated (e.g., WO2016008582) [4]. The 2-thia-8-aza scaffold, and specifically its 4-oxo derivative, represents an unexplored regioisomeric space with no prior composition-of-matter claims identified. By using the target compound as the central building block for library synthesis, drug discovery groups can explore the same biological targets (EGFR, BRAFᵛ⁶⁰⁰ᴱ, or other kinases) while generating structurally novel lead series that are more likely to secure composition-of-matter patent protection.

Spirocyclic Fragment-Based Drug Discovery (FBDD) Screening

The compound's molecular weight (271.38 Da) and heavy atom count (18) place it at the upper boundary of rule-of-three fragment space, while its three-dimensional spirocyclic shape (fraction sp³ = 0.69, one spiro stereocentre) provides higher shape diversity than typical planar aromatic fragments [1]. The Boc group can be removed under mild acidic conditions to reveal the secondary amine for direct screening, or the ketone can serve as a covalent warhead for reversible covalent inhibitor design targeting catalytic lysine or cysteine residues [5]. Compared with the des-oxo analog (CAS 1679336-62-9), the 4-oxo compound offers an additional hydrogen-bond acceptor (HBA = 4 vs. 3) and a larger TPSA (71.9 vs. ~50–55 Ų), increasing the probability of detecting fragment hits in biochemical screens that depend on polar interactions.

Boc-Deprotected Intermediate for Peptidomimetic and PROTAC Linker Chemistry

Upon Boc deprotection, the free piperidine nitrogen can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates to generate amide, sulfonamide, or urea-linked conjugates. In the context of PROTAC (proteolysis-targeting chimera) design, the spirocyclic core provides a rigid, three-dimensional linker element that can control the relative orientation of the target-protein ligand and the E3 ligase ligand, potentially improving ternary complex formation and degradation efficiency compared with flexible aliphatic linkers [6]. The 4-oxo group remains available for orthogonal functionalisation after the piperidine nitrogen has been derivatised, a sequential synthetic advantage not shared by the 4-hydroxy analog, where both the alcohol and the deprotected amine would require orthogonal protection strategies.

Quote Request

Request a Quote for Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.